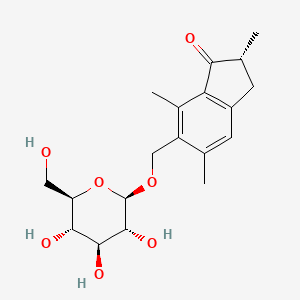

Norpterosin B glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H26O7 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2R)-2,5,7-trimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3/t9-,13-,16-,17+,18-,19-/m1/s1 |

InChI Key |

SPOWTCXDLMRZEG-IRENUKIQSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Norpterosin B Glucoside: Natural Sources and Extraction from Ferns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Norpterosin B glucoside, a naturally occurring sesquiterpenoid glucoside found in ferns. The document details its known natural sources, a comprehensive extraction and isolation protocol based on established methodologies for related compounds, and insights into its potential biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (CAS No. 1226785-88-1) is a glycosylated derivative of Norpterosin B, belonging to the pterosin class of sesquiterpenoids.[1] These compounds are characteristic secondary metabolites of ferns, particularly within the family Pteridaceae. While research on this compound is still emerging, the broader class of pterosins has garnered scientific interest for its diverse biological activities, including cytotoxic and anti-inflammatory properties.[1][2] This guide will focus on the available technical information regarding its natural sources and the methodologies for its extraction and isolation from ferns.

Natural Sources of this compound and Related Compounds

A notable study by Chen et al. (2008) on the closely related species, Pteris ensiformis (Sword Brake fern), led to the isolation of several new and known pterosin derivatives.[2][3][4] This fern is a popular component of herbal beverages in Taiwan and has been investigated for its antitumor and antibacterial properties.[2][3] The compounds isolated from Pteris ensiformis provide a valuable reference for the phytochemical landscape in which this compound is likely found.

Table 1: Pterosin Sesquiterpenes and Other Compounds Isolated from Pteris ensiformis

| Compound Class | Compound Name | Biological Activity/Notes | Reference |

| Pterosin Glucoside | 2R,3R-pterosin L 3-O-β-D-glucopyranoside | Cytotoxic against HL-60 cells (IC50 = 3.7 µg/mL) | [2][3][4] |

| Pterosin | Pterosin B | Cytotoxic against HL-60 cells (IC50 = 8.7 µg/mL) | [2][3][4] |

| Benzoyl Glucoside | β-D-xylopyranosyl(1→2)-7-O-benzoyl-β-D-glucopyranoside | New compound isolated from this species. | [2][3] |

| Benzoyl Glucoside | 4-O-benzoyl-β-D-xylopyranosyl(1→2)-7-O-benzoyl-β-D-glucopyranoside | New compound isolated from this species. | [2][3] |

| Furanone | 5-[2-Hydroxyethylidene]-2(5H)-furanone | First isolation from a natural source. | [2][3][4] |

Source: Chen et al., Molecules, 2008.

Experimental Protocols: Extraction and Isolation of Pterosin Glucosides from Pteris Ferns

The following detailed methodology is adapted from the successful isolation of pterosin glucosides from Pteris ensiformis by Chen et al. (2008) and represents a robust protocol for the extraction and purification of this compound from fern biomass.[2][3][4]

Plant Material Collection and Preparation

-

Collection: Whole plants of the target fern species (e.g., Pteris semipinnata or Pteris ensiformis) are collected.

-

Drying and Pulverization: The collected plant material is air-dried in the shade and then pulverized into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material (e.g., 10 kg) is extracted three times with methanol (MeOH) at room temperature, with each extraction lasting for 24 hours.

-

Concentration: The collective methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Bioactivity-Guided Fractionation (Optional): If a specific biological activity is being targeted (e.g., cytotoxicity), each fraction can be tested to guide the subsequent isolation steps. For instance, the ethyl acetate extract of P. ensiformis showed effective inhibition against HL-60 cells.[2]

Chromatographic Purification

The ethyl acetate soluble fraction, which is likely to contain pterosin glucosides, is subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography (Initial Separation):

-

The dried EtOAc extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Fractions containing compounds of interest are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase to separate compounds based on their molecular size.

-

-

Preparative Thin Layer Chromatography (pTLC) (Fine Separation):

-

For final purification of specific compounds, preparative TLC on silica gel plates can be employed.

-

A suitable solvent system (e.g., a mixture of chloroform and methanol) is used for development.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

The isolated compounds can be further purified to a high degree of purity using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).

-

Structure Elucidation

The structures of the isolated compounds, including this compound, are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from fern material, based on the described protocol.

Caption: General workflow for the extraction and isolation of this compound.

Postulated Signaling Pathway for Biological Activity

While the specific signaling pathway for this compound has not been elucidated, recent research on pterosin B has shown neuroprotective effects against glutamate excitotoxicity by modulating mitochondrial signals.[5] This provides a plausible mechanism of action for related pterosin glucosides. Pterosin B was found to restore mitochondrial membrane potential, alleviate intracellular calcium overload, and reduce cellular reactive oxygen species (ROS).[5] Furthermore, it enhanced the expression of NRF2 and HO-1, key regulators of the antioxidant response.[5]

The following diagram illustrates this potential signaling pathway.

Caption: Potential signaling pathway for pterosin-mediated cytoprotection.

Conclusion

This compound is a promising natural product from the fern kingdom that warrants further investigation. While specific data on this compound remains limited, established methodologies for the extraction and isolation of related pterosin glucosides from Pteris species provide a clear path forward for its procurement. The known cytotoxic activities of other pterosins and the emerging understanding of their influence on cellular signaling pathways suggest that this compound and its derivatives could be valuable lead compounds in drug discovery, particularly in the areas of oncology and neuroprotection. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating class of natural molecules.

References

- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New benzoyl glucosides and cytotoxic pterosin sesquiterpenes from Pteris ensiformis Burm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Norpterosin B Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biosynthesis of Norpterosin B glucoside, a glycosylated derivative of the natural product Norpterosin B. Drawing from established principles of glycosylation in plants and synthetic organic chemistry, this document outlines putative pathways and detailed experimental protocols. Quantitative data from analogous glycosylation reactions are presented to provide a comparative framework.

Introduction to this compound

This compound is a bioactive compound belonging to the pterosin family of sesquiterpenes, which are characteristic secondary metabolites of ferns, such as those from the Pteris genus.[1][2] The addition of a glucose moiety to Norpterosin B can significantly alter its physicochemical properties, such as solubility and bioavailability, which is of considerable interest in drug development.[3] The CAS number for this compound is 1226785-88-1, and its molecular formula is C19H26O7.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound in plants is presumed to follow the general pathway of O-glycosylation, a common modification of secondary metabolites.[5][6] This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.[7][8]

Putative Biosynthetic Pathway

The final step in the formation of this compound involves the glycosylation of Norpterosin B. The hydroxyl group on the aromatic ring of Norpterosin B serves as the acceptor site for the glucose molecule. This reaction is catalyzed by a specific UGT.

Experimental Protocol: Isolation and Identification from Natural Sources

While a specific protocol for this compound is not detailed in the literature, a general methodology for the isolation of related pterosin glucosides from ferns like Pteris ensiformis can be adapted.[2][9]

Protocol:

-

Extraction: Dried and powdered plant material (e.g., fronds of Pteris ensiformis) is extracted with a solvent such as ethyl acetate or methanol.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing the desired glucoside are further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Chemical Synthesis of this compound

The chemical synthesis of this compound would involve the formation of a glycosidic bond between Norpterosin B (the aglycone) and a protected glucose derivative. A common method for this is the Helferich glycosylation.[10]

General Synthetic Workflow

The synthesis involves the protection of the hydroxyl groups of glucose, activation of the anomeric carbon, coupling with Norpterosin B, and subsequent deprotection.

Experimental Protocol: Helferich Glycosylation of Norpterosin B

This protocol is adapted from the synthesis of arbutin, a structurally related hydroxyphenyl glucoside.[10][11]

Materials:

-

Norpterosin B

-

Penta-O-acetyl-β-D-glucopyranose

-

Dichloromethane (anhydrous)

-

Boron trifluoride etherate (BF3·Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) or Potassium Carbonate (K2CO3)

Procedure:

-

Glycosylation:

-

Dissolve Norpterosin B (1.5 mmol) and penta-O-acetyl-β-D-glucopyranose (1.0 mmol) in anhydrous dichloromethane (50 mL).

-

Add boron trifluoride etherate (1.0 mmol) to the solution.

-

Reflux the mixture for 48-72 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and wash with saturated aqueous NaHCO3 solution.

-

Separate the organic layer, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting protected glucoside by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified protected glucoside in methanol.

-

Add a catalytic amount of sodium methoxide or potassium carbonate.

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization or chromatography to yield this compound.

-

Quantitative Data for Analogous Reactions

The following table summarizes yields for the synthesis of β-arbutin, which can serve as a benchmark for the synthesis of this compound.

| Reaction Step | Catalyst/Reagents | Yield (%) | Reference |

| Glycosylation | BF3·Et2O | 55-62 | [10] |

| Deprotection | K2CO3/aq. MeOH | 83-92 | [10] |

| Deprotection | Methanolic ammonia | 83-92 | [10] |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly specific alternative to chemical synthesis. A plausible approach involves the use of a glycosyltransferase or a glycosidase in reverse hydrolysis or transglycosylation mode.[12][13][14]

Enzymatic Synthesis Workflow

This workflow utilizes a cyclodextrin glucanotransferase (CGTase) for the initial glycosylation followed by an amyloglucosidase to trim polyglucosides to the desired monoglucoside.[12][15]

Experimental Protocol: Enzymatic Synthesis using CGTase and Amyloglucosidase

This protocol is based on the enzymatic synthesis of pterostilbene α-glucoside.[12][13]

Materials:

-

Norpterosin B

-

Soluble starch

-

Cyclodextrin glucanotransferase (CGTase) from Thermoanaerobacter sp.

-

Amyloglucosidase from Saccharomyces cerevisiae

-

Buffer solution (e.g., sodium acetate buffer, pH 5.5)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Transglycosylation:

-

Prepare a reaction mixture containing Norpterosin B (e.g., 1 mM), soluble starch (e.g., 5% w/v) in a buffer containing 20% (v/v) DMSO to aid in substrate solubility.

-

Add CGTase to the mixture.

-

Incubate at an optimal temperature for the enzyme (e.g., 60°C) for 24-48 hours with shaking.

-

-

Hydrolysis of Polyglucosides:

-

After the initial reaction, add amyloglucosidase to the mixture.

-

Continue incubation for another 12-24 hours to hydrolyze the polyglucoside chains to the monoglucoside.

-

-

Purification:

-

Terminate the reaction by boiling or adding a solvent like ethanol.

-

Centrifuge to remove any precipitate.

-

Purify the this compound from the supernatant using solid-phase extraction or preparative HPLC.

-

Quantitative Data for Analogous Enzymatic Reactions

The following table presents data from the enzymatic synthesis of other phenolic glucosides, providing an expected range of performance.

| Substrate | Enzyme(s) | Glucose Donor | Solvent | Yield | Reference |

| Pterostilbene | CGTase, Amyloglucosidase | Starch | 20% DMSO | Not specified, but monoglucoside was the main product | [12] |

| Resveratrol | YjiC glycosyltransferase | UDP-glucose | Tris-Cl buffer | High conversion | [3] |

| Octanol | β-glucosidase | Glucose | Organic solvent | 67 mol% | [14] |

Conclusion

This guide provides a foundational understanding of the synthesis and biosynthesis of this compound for researchers and professionals in drug development. While specific literature on this compound is scarce, the outlined putative pathways and adapted experimental protocols from closely related molecules offer a robust starting point for further investigation. The provided quantitative data and visual workflows serve as valuable references for planning and executing the synthesis and isolation of this promising natural product derivative. Further research is warranted to elucidate the specific enzymes involved in its biosynthesis and to optimize synthetic yields.

References

- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Glycosylation in Plant Development | Encyclopedia MDPI [encyclopedia.pub]

- 6. Plant protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROSITE [prosite.expasy.org]

- 9. New benzoyl glucosides and cytotoxic pterosin sesquiterpenes from Pteris ensiformis Burm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of a Novel Pterostilbene α-Glucoside by the Combination of Cyclodextrin Glucanotransferase and Amyloglucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Synthesis of a Novel Pterostilbene α-Glucoside by the Combination of Cyclodextrin Glucanotransferase and Amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Norpterosin B Glucoside (CAS 1226785-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpterosin B glucoside (CAS 1226785-88-1) is a naturally derived small molecule with significant potential in biomedical research, particularly in the fields of inflammation and oxidative stress. As a glycosylated derivative of Norpterosin B, this compound is believed to exhibit enhanced stability and bioavailability, making it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the known properties of this compound, its commercial suppliers, and a proposed mechanism of action based on evidence from closely related pterosin compounds. Detailed, representative experimental protocols are also presented to facilitate further investigation into its biological activities.

Chemical and Physical Properties

This compound is classified as a bioactive glycoside. The addition of a glucose moiety to the Norpterosin B backbone is anticipated to influence its solubility and pharmacokinetic profile.

| Property | Value | Source(s) |

| CAS Number | 1226785-88-1 | [1][2][3] |

| Chemical Name | This compound | [2][3] |

| Molecular Formula | C₁₉H₂₆O₇ | [1] |

| Molecular Weight | 366.41 g/mol | [1] |

| Physical Form | Solid | [1] |

| Appearance | Powder | [2] |

| Storage Temperature | 2-8°C or -20°C | [2] |

Commercial Suppliers

This compound is available from several reputable suppliers of research chemicals and reference standards.

| Supplier | Catalog Number | Additional Information |

| Clinivex | RCLN261524 | Provided as a solid.[1] |

| Biosynth | BZB78588 | High-quality reference standard for pharmaceutical testing.[1] |

| Pharmaffiliates | PA PHY 003652 | High purity compound.[2] |

| BLD Pharm | BD299769 | - |

| BioCrick | BCN7302 | - |

Proposed Biological Activity and Signaling Pathways

While direct experimental evidence for this compound is limited, research on the closely related compound, Pterosin B, provides strong indications of its potential mechanism of action. Studies suggest that pterosin compounds exert their effects by modulating cellular responses to oxidative stress and inflammation. The proposed signaling pathways involved are the NF-κB and Nrf2/HO-1 pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is a key driver of numerous diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and iNOS.

It is hypothesized that this compound, similar to other anti-inflammatory natural products, inhibits the activation of the NF-κB pathway. This could occur through the inhibition of IκB phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Antioxidant Activity via Nrf2/HO-1 Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and disease. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their expression.

Based on studies of Pterosin B, it is proposed that this compound can activate the Nrf2 pathway. This activation would lead to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

Representative Experimental Protocols

The following protocols are representative methodologies that can be adapted to investigate the anti-inflammatory and antioxidant properties of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes how to assess the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent and incubate at room temperature for 15 minutes. Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is proportional to the NO production.

-

Cell Viability Assay (MTT): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

Western Blot Analysis of NF-κB and Nrf2 Pathway Proteins

This protocol outlines the procedure to detect changes in the protein expression and phosphorylation status of key components of the NF-κB and Nrf2 pathways.

Materials:

-

RAW 264.7 cells or other suitable cell line

-

This compound

-

LPS (for NF-κB activation) or an oxidative stressor like H₂O₂ (for Nrf2 activation)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκB, anti-IκB, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture and treat cells with this compound and the appropriate stimulus (LPS or H₂O₂) as described in the previous protocol.

-

Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound (CAS 1226785-88-1) is a promising natural product for further investigation in the context of inflammatory and oxidative stress-related diseases. While direct experimental data for this specific compound is currently sparse, the known activities of its aglycone, Norpterosin B, and other related pterosin compounds provide a strong rationale for its potential therapeutic efficacy. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway, offer clear avenues for future research. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the biological properties of this compound and validate its potential as a novel therapeutic agent.

Disclaimer: This document is intended for research and informational purposes only. The proposed mechanisms and experimental protocols are based on available scientific literature for related compounds and should be adapted and validated for this compound.

References

- 1. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Norpterosin B Glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin B glucoside is a glycosylated derivative of Norpterosin B, a bioactive compound often derived from medicinal plants, particularly ferns.[1] While specific in-depth studies on the biological activity of this compound are limited in the public domain, its aglycone counterpart and the general behavior of glycosylated natural products suggest a promising profile for therapeutic applications. This technical guide consolidates the available information and provides a framework for future research by drawing parallels with related compounds and outlining potential mechanisms of action.

The core structure of Norpterosin B suggests potential interactions with key biological pathways involved in inflammation, oxidative stress, and cellular proliferation. The addition of a glucose moiety can significantly influence its pharmacokinetic and pharmacodynamic properties, including solubility, stability, and bioavailability.

Potential Biological Activities and Underlying Mechanisms

Based on the known activities of similar phenolic compounds and the influence of glycosylation, this compound is hypothesized to exhibit several key biological activities.

Anti-inflammatory Activity

Glycosylated flavonoids and other phenolic compounds have demonstrated significant anti-inflammatory properties.[2][3][4] The mechanism often involves the modulation of key inflammatory signaling pathways.

Potential Signaling Pathway:

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound may interfere with this cascade, potentially by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Many phenolic glucosides possess potent antioxidant properties.[5][6] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cells and tissues. The glycosylation of flavonoids can influence their antioxidant capacity.[6]

Experimental Workflow for Antioxidant Activity Screening:

A typical workflow to assess the antioxidant potential of this compound would involve a series of in vitro assays.

Caption: A standard workflow for evaluating the antioxidant capacity of a test compound.

Anticancer Activity

Several glycosylated natural products have been investigated for their anticancer properties.[7][8][9] These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by targeting various signaling pathways dysregulated in cancer cells. The effect of glycosylation on anticancer activity can vary, with some studies showing enhanced efficacy.[7]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for the biological activities of this compound. The table below is a template that can be used to summarize such data as it becomes available through future research.

| Biological Activity | Assay | Cell Line / Model | IC50 / EC50 (µM) | Key Findings | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 | Data not available | Data not available | |

| TNF-α ELISA | LPS-stimulated THP-1 | Data not available | Data not available | ||

| Antioxidant | DPPH Radical Scavenging | - | Data not available | Data not available | |

| ABTS Radical Scavenging | - | Data not available | Data not available | ||

| Anticancer | MTT Assay | MCF-7 | Data not available | Data not available | |

| Apoptosis Assay (Annexin V) | HeLa | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. The following are generalized protocols for key assays that would be essential for characterizing its biological activities.

Determination of Anti-inflammatory Activity in Macrophages

1. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Assay (Griess Test):

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Evaluation of Antioxidant Capacity

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare different concentrations of this compound in methanol.

-

Add 100 µL of each concentration to a 96-well plate.

-

Add 100 µL of 0.2 mM DPPH solution in methanol to each well.

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid is typically used as a positive control.

-

Calculate the percentage of scavenging activity.

Assessment of Anticancer Activity

1. Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability percentage relative to untreated control cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently sparse, the existing literature on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest promising anti-inflammatory, antioxidant, and anticancer properties.

Future research should focus on:

-

Isolation and Purification: Establishing efficient methods for isolating or synthesizing high-purity this compound.

-

In Vitro Bioactivity Screening: Systematically evaluating its efficacy in a panel of anti-inflammatory, antioxidant, and anticancer assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety: Assessing its therapeutic potential and toxicity profile in relevant animal models.

A comprehensive understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential and paving the way for its development as a novel drug candidate.

References

- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]

- 2. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterostilbene 4′-β-Glucoside Protects against DSS-Induced Colitis via Induction of Tristetraprolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside | MDPI [mdpi.com]

- 5. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Norpterosin B Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide array of pathologies, ranging from acute inflammatory conditions to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel and effective anti-inflammatory agents is a cornerstone of modern drug discovery. Norpterosin B, a pterosin compound, and its glycoside derivatives have emerged as molecules of interest due to the established anti-inflammatory properties of related compounds. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of the Norpterosin B family, with a focus on its parent compound, Pterosin B, for which the most substantive data is currently available. The information presented herein is intended to support further research and development in this promising area.

While direct studies on Norpterosin B glucoside are limited, research on its parent compound, Pterosin B, provides a strong foundation for its potential anti-inflammatory mechanism. A key study has demonstrated that Pterosin B can attenuate angiotensin II (Ang II)-induced cardiomyocyte hypertrophy, a process with a significant inflammatory component, by inhibiting the Protein Kinase C (PKC) - Extracellular signal-regulated kinase (ERK) - Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the effects of Pterosin B on markers associated with cardiomyocyte hypertrophy, a condition intertwined with inflammatory signaling.

Table 1: Effect of Pterosin B on Angiotensin II-Induced Hypertrophy-Related Gene Expression in H9c2 Cells [1][2]

| Treatment | Concentration (µM) | ANP mRNA Expression (Fold Change vs. Control) | BNP mRNA Expression (Fold Change vs. Control) | NFATc1 mRNA Expression (Fold Change vs. Control) |

| Control | - | 1.0 | 1.0 | 1.0 |

| Ang II (300 nM) | - | ~2.5 | ~2.2 | ~2.0 |

| Ang II + Pterosin B | 10 | Reduced | Reduced | Reduced |

| Ang II + Pterosin B | 25 | Further Reduced | Further Reduced | Further Reduced |

| Ang II + Pterosin B | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: The values are approximate based on graphical data presented in the source study. The study demonstrated a dose-dependent reduction in the expression of these hypertrophy markers.

Experimental Protocols

The methodologies outlined below are based on the pivotal study that elucidated the inhibitory effects of Pterosin B on the PKC-ERK-NF-κB pathway in a cardiomyocyte hypertrophy model.[1][2]

Cell Culture and Treatment

-

Cell Line: H9c2 rat cardiomyocyte cell line.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Hypertrophy: Cardiomyocyte hypertrophy was induced by treating the H9c2 cells with 300 nM Angiotensin II (Ang II).

-

Pterosin B Treatment: Pterosin B was co-administered with Ang II at concentrations ranging from 10 µM to 50 µM for the specified experimental duration.

Cell Viability and Cytotoxicity Assays

-

Cell Viability Assay: Cell viability was assessed using a Water-Soluble Tetrazolium salt (WST) assay. H9c2 cells were treated with various concentrations of Pterosin B in the presence of Ang II for 48 hours. The absorbance was then measured to determine the percentage of viable cells.

-

Cytotoxicity Assay: Cytotoxicity was evaluated by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium. Following a 48-hour treatment period with Pterosin B and Ang II, the culture supernatant was collected, and the LDH activity was quantified using a commercially available kit.

Gene Expression Analysis

-

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR).

-

Procedure: Total RNA was extracted from treated H9c2 cells. cDNA was synthesized from the RNA templates. PCR was then performed using specific primers for Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), and a housekeeping gene (e.g., GAPDH) for normalization. The amplified products were visualized and quantified using gel electrophoresis.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Whole-cell lysates were prepared from treated H9c2 cells.

-

Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PKC, ERK, and NF-κB p65. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of Pterosin B's anti-inflammatory action through the inhibition of the PKC-ERK-NF-κB signaling cascade.

Caption: Pterosin B inhibits Angiotensin II-induced inflammatory signaling.

Experimental Workflow

This diagram outlines the general workflow for investigating the anti-inflammatory effects of a compound like Pterosin B in a cell-based assay.

Caption: Workflow for in vitro anti-inflammatory compound screening.

The available evidence strongly suggests that Pterosin B, the parent compound of Norpterosin B, possesses anti-inflammatory properties mediated through the inhibition of the PKC-ERK-NF-κB signaling pathway. While these findings are promising and provide a solid mechanistic framework, they are currently limited to a model of cardiac hypertrophy.

Future research should be directed towards:

-

Investigating Norpterosin B and its Glucoside: Direct evaluation of Norpterosin B and this compound is crucial to confirm and characterize their specific anti-inflammatory activities.

-

Broader Inflammatory Models: Testing these compounds in classical inflammation models, such as lipopolysaccharide (LPS)-stimulated macrophages, would provide more direct evidence of their anti-inflammatory efficacy and allow for the measurement of key inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.

-

In Vivo Studies: Preclinical in vivo studies in animal models of inflammatory diseases are necessary to assess the therapeutic potential, pharmacokinetics, and safety profile of these compounds.

References

An In-depth Technical Guide on the Core Role of Norpterosin B Glucoside in Oxidative Stress Modulation

Disclaimer: Scientific literature directly investigating the role of Norpterosin B glucoside in oxidative stress modulation is not currently available. This technical guide will, therefore, focus on the biological activity of its aglycone, Norpterosin B , for which there is published research regarding its effects on oxidative stress. It is a common metabolic pathway for glycosides to be hydrolyzed into their aglycone forms in vivo, which then exert their biological effects. The information presented herein on Norpterosin B is intended to provide a foundational understanding of the potential mechanisms by which this compound may modulate oxidative stress.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel compounds that can modulate oxidative stress are of significant interest to the scientific and medical communities. Norpterosin B, a sesquiterpenoid found in certain species of ferns, has emerged as a compound of interest due to its demonstrated neuroprotective properties, which are closely linked to the mitigation of oxidative stress. This guide provides a detailed overview of the current understanding of Norpterosin B's role in modulating oxidative stress, with the logical inference that its glucoside acts as a prodrug.

Quantitative Data on Norpterosin B's Effects on Oxidative Stress Markers

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of Norpterosin B on glutamate-induced excitotoxicity, a process intrinsically linked to oxidative stress.

| Parameter Measured | Experimental Condition | Treatment | Result | Percentage Change | p-value |

| Cell Viability | Glutamate-induced excitotoxicity | Norpterosin B | Increased cell viability from 43.8% to 105% | +139.7% | <0.0001 |

| Intracellular Calcium Overload | Glutamate-induced excitotoxicity | Norpterosin B | Reduced intracellular calcium from 107.4% to 95.47% | -11.1% | 0.0006 |

| Cellular ROS | Glutamate-induced excitotoxicity | Norpterosin B | Eliminated cellular ROS | -36.55% | 0.0143 |

| Cell Survival | LPS-induced inflammation | Norpterosin B | Increased cell survival from 46.75% to 58.5% | +25.1% | 0.0114 |

| NRF2 Expression | Glutamate-induced excitotoxicity | Norpterosin B | Enhanced expression | +186% | 0.0006 |

| HO-1 Expression | Glutamate-induced excitotoxicity | Norpterosin B | Enhanced expression | +324% | 0.0012 |

| KEAP1 Expression | Glutamate-induced excitotoxicity | Norpterosin B | Down-regulated expression | -60% | 0.0107 |

Data extracted from a study on pterosin sesquiterpenoids from Pteris laeta.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Norpterosin B.

1. Cell Culture and Induction of Oxidative Stress:

-

Cell Line: HT22 cells (a murine hippocampal neuronal cell line) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Excitotoxicity and Oxidative Stress: To induce excitotoxicity, HT22 cells are treated with 5 mM glutamate for 24 hours. This leads to a depletion of intracellular glutathione, followed by an increase in ROS and eventual cell death.

2. Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Procedure:

-

HT22 cells are seeded in 96-well plates.

-

After treatment with glutamate and/or Norpterosin B, the cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.

-

The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

3. Western Blot Analysis for Signaling Pathway Proteins:

-

Objective: To determine the expression levels of proteins in the NRF2/HO-1 signaling pathway (NRF2, HO-1, and KEAP1).

-

Procedure:

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against NRF2, HO-1, KEAP1, and a loading control (e.g., β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by Norpterosin B and a typical experimental workflow for its study.

Conclusion and Future Directions

The available evidence strongly suggests that Norpterosin B possesses significant potential in the modulation of oxidative stress, primarily through the activation of the NRF2/HO-1 signaling pathway. This leads to the upregulation of endogenous antioxidant defenses and subsequent neuroprotection. While these findings are promising, it is imperative to underscore that they are based on studies of the aglycone.

Future research should be directed towards the following:

-

Direct Investigation of this compound: Studies are needed to determine the bioavailability, metabolic fate, and direct antioxidant effects of this compound.

-

In Vivo Studies: The efficacy of Norpterosin B and its glucoside should be evaluated in animal models of diseases associated with oxidative stress.

-

Mechanism of Action: Further elucidation of the precise molecular targets of Norpterosin B is necessary to fully understand its mechanism of action.

References

An In-depth Technical Guide to Norpterosin B Glucoside: Solubility, Experimental Protocols, and Research Workflow

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of Norpterosin B Glucoside

This compound is a glycosylated derivative of Norpterosin B, a member of the pterosin family of sesquiterpenes. The presence of a glucose moiety significantly influences its physicochemical properties, particularly its solubility. Generally, glycosylation increases the polarity of a molecule, which in turn affects its solubility in various solvents.

Inferred Solubility Profile

Based on the principles of organic chemistry and the limited available information on related compounds, the following table summarizes the inferred qualitative solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are predictions and should be experimentally verified.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The glucose moiety introduces hydroxyl groups, which can form hydrogen bonds with water, likely imparting some degree of aqueous solubility. However, the hydrophobic pterosin backbone may limit extensive solubility. |

| Methanol (MeOH) | Polar Protic | Soluble | As a polar protic solvent, methanol is effective at solvating polar compounds and those capable of hydrogen bonding. It is a common solvent for the extraction and analysis of plant glycosides. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. The aglycone, Pterosin B, is known to be soluble in DMSO, suggesting the glucoside will also be soluble.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile is a polar aprotic solvent commonly used in chromatography. It is expected to be a reasonably good solvent for this compound. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The increased polarity due to the glucose group will likely reduce its solubility in nonpolar solvents like DCM compared to its aglycone. |

| Hexane | Nonpolar | Insoluble | As a nonpolar hydrocarbon, hexane is unlikely to be a suitable solvent for the highly polar this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes the widely accepted "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes for standard preparation

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered supernatant from the solubility experiment and determine its concentration from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

-

Visualizing the Research Workflow

Given the lack of specific signaling pathway information for this compound, a logical workflow diagram is presented below. This diagram illustrates a typical research pipeline for the screening and evaluation of a natural product glucoside for its potential bioactivity.

Caption: A logical workflow for the screening and evaluation of a natural product glucoside.

Conclusion

While specific quantitative data on the solubility of this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The inferred solubility profile suggests that polar protic solvents and DMSO are likely effective solvents. The provided experimental protocol offers a robust method for obtaining precise solubility data. The research workflow diagram illustrates a systematic approach to investigating the biological potential of this and other natural product glucosides, from initial characterization to preclinical assessment. This information is intended to support the ongoing research and development efforts in the field of natural product-based drug discovery.

References

An In-depth Technical Guide to the Stability and Degradation Profile of Norpterosin B Glucoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the stability and degradation profile of Norpterosin B glucoside is not extensively available in publicly accessible literature. This guide, therefore, presents a comprehensive framework based on established principles of natural product chemistry and analogous studies on structurally related compounds, such as pterosin-type sesquiterpene glycosides. The experimental protocols and potential degradation pathways outlined herein provide a robust starting point for the systematic investigation of this compound's stability.

Introduction

This compound is a naturally occurring sesquiterpene glycoside. As with any natural product intended for pharmaceutical or nutraceutical development, a thorough understanding of its chemical stability is paramount. This technical guide outlines a systematic approach to investigating the stability and degradation profile of this compound. Forced degradation studies are central to this process, providing critical insights into the molecule's intrinsic stability, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2]

Predicted Stability Profile of this compound

Based on the chemical structure of this compound, which features a glycosidic bond and a sesquiterpenoid aglycone, several degradation pathways can be anticipated under various stress conditions.

-

Hydrolysis: The glycosidic bond is susceptible to cleavage under both acidic and basic conditions, which would liberate the aglycone, Norpterosin B, and a glucose molecule. Studies on analogous illudane glycosides have shown that hydrolysis is a primary degradation route, with the rate being highly dependent on pH and temperature.[3][4] These related compounds tend to be more stable in neutral to moderately acidic environments and at lower temperatures.[3]

-

Oxidation: The phenolic hydroxyl group and other moieties in the aglycone portion could be susceptible to oxidative degradation, potentially leading to the formation of quinone-type structures or other oxidized derivatives.[5]

-

Thermal Degradation: Elevated temperatures can accelerate hydrolysis and may also induce other degradation pathways, such as deglycosylation to form the aglycone.[6][7][8] For some flavonol glycosides, thermal treatment has been shown to result in the formation of the aglycone as the main product.[6]

-

Photodegradation: The presence of a chromophore in the Norpterosin B structure suggests potential lability upon exposure to light, particularly UV radiation.[9]

Proposed Experimental Protocols for Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a series of forced degradation studies are recommended. The goal is to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize degradation products without overly complex degradation profiles.[10]

3.1. Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. Based on studies of similar compounds, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection would be a suitable starting point.[11][12][13][14]

-

Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.

-

Mobile Phase: A gradient elution with acetonitrile and water (both containing a small percentage of formic acid, e.g., 0.1%) is often effective for separating related pterosin compounds.[13]

-

Detection: PDA detection can be used for quantification, while MS detection is invaluable for the identification of degradation products.

3.2. Stress Conditions

The following are detailed protocols for subjecting this compound to various stress conditions:

3.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at the same time intervals as for acidic hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

-

Incubate the solution at a higher temperature (e.g., 80 °C) to accelerate degradation.

-

Withdraw aliquots at the specified time intervals for analysis.

-

3.2.2. Oxidative Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at specified time intervals for analysis.

3.2.3. Thermal Degradation

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

At specified time intervals, dissolve a portion of the solid sample in a suitable solvent for analysis.

-

Alternatively, a solution of this compound can be heated, as described for neutral hydrolysis.

3.2.4. Photolytic Degradation

-

Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or water) to a light source within a photostability chamber.

-

The light exposure should be controlled, for example, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark at the same temperature.

-

Withdraw aliquots from both the exposed and control samples at specified time intervals for analysis.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies on this compound

| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product(s) (Peak Area %) |

| 0.1 M HCl, 60 °C | 24 | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |

| 0.1 M NaOH, 60 °C | 24 | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |

| Water, 80 °C | 24 | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |

| 3% H₂O₂, RT | 24 | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |

| Solid, 80 °C | 72 | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |

| Photolytic | 24 | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |

Table 2: Identification of Major Degradation Products

| Degradation Product | Stress Condition(s) | Proposed Structure | Method of Identification |

| DP-1 | Acid/Base Hydrolysis | Norpterosin B | LC-MS, comparison with reference standard |

| DP-2 | Oxidative | (Hypothetical Oxidized Norpterosin B) | LC-MS/MS fragmentation pattern |

| DP-3 | Photolytic | (Hypothetical Photodegradant) | LC-MS/MS fragmentation pattern |

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.

Caption: Workflow for Forced Degradation Studies.

5.2. Predicted Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound under hydrolytic conditions is the cleavage of the glycosidic bond.

Caption: Predicted Hydrolytic Degradation Pathway.

Conclusion

A comprehensive investigation into the stability and degradation profile of this compound is essential for its development as a potential therapeutic or nutraceutical agent. The experimental framework presented in this guide, which includes detailed protocols for forced degradation studies and the use of modern analytical techniques, provides a clear path forward for researchers. By systematically evaluating the impact of pH, temperature, oxidation, and light, a complete stability profile can be established. This will not only aid in the development of a stable formulation but also ensure the safety and efficacy of the final product. The identification of degradation products is a critical step in this process, as it provides insights into the degradation mechanisms and allows for the establishment of appropriate quality control measures.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 3. Occurrence and stability of ptesculentoside, caudatoside and ptaquiloside in surface waters - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00364J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maxwellsci.com [maxwellsci.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. sgs.com [sgs.com]

- 11. researchgate.net [researchgate.net]

- 12. Establishment and application of a rapid identification strategy for Pterosins using UPLC-QTOF-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.bangor.ac.uk [research.bangor.ac.uk]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC-MS Analysis of Norpterosin B Glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Norpterosin B glucoside is a bioactive compound of interest in biomedical research, particularly for its potential therapeutic applications related to inflammation and oxidative stress.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of investigational products. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly selective and sensitive analytical technique.[2]

Experimental Protocols

1. Sample Preparation:

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest. The following is a general procedure for plasma or urine samples, which can be adapted for other biological matrices.

-

Protein Precipitation:

-

To 200 µL of the sample (e.g., plasma, urine), add 1 mL of acetonitrile to precipitate proteins.[3]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Solvent Evaporation:

-

Reconstitution:

-

Reconstitute the dried extract in 200 µL of a solvent compatible with the initial mobile phase of the HPLC-MS system (e.g., 50% aqueous acetonitrile containing 0.2% ascorbic acid or a similar composition to the starting mobile phase).[3][4]

-

Vortex or sonicate the sample to ensure the complete dissolution of the analyte.[4]

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

2. HPLC-MS Analysis:

The following parameters are a starting point and may require optimization for specific instrumentation and sample types. The method is based on established protocols for the analysis of flavonoid glycosides.[5][6]

Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | UPLC-DAD-ESI/QTOF-MS system or equivalent |

| Column | Kinetex 1.7 µm XB C18 100A (150 x 2.1 mm i.d.) or equivalent C18 column |

| Mobile Phase A | 0.5% Formic Acid in Water[5] |

| Mobile Phase B | 0.5% Formic Acid in Acetonitrile[5] |

| Flow Rate | 0.3 mL/min[5] |

| Column Oven Temp. | 30 °C[5] |

| Injection Volume | 5-10 µL |

| Gradient Elution | 0-30 min: 5% to 90% B (linear gradient) 30-32 min: 90% B (isocratic) 32-35 min: 90% to 5% B (linear gradient) 35-40 min: 5% B (isocratic for re-equilibration)[5] |

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Source | Electrospray Ionization (ESI)[5] |

| Polarity | Positive Ion Mode[5] |

| Scan Mode | Full Scan (m/z 200-1200)[5] |

| Cone Voltage | 30 V[5] |

| Source Temperature | 120 °C[5] |

| Desolvation Temp. | 500 °C[5] |

| Desolvation Gas Flow | 1020 L/h (Nitrogen)[5] |

Data Presentation

Quantitative Data Summary:

The following table presents hypothetical but realistic quantitative data for this compound based on the described HPLC-MS method. This data would be generated from the analysis of calibration standards and quality control samples.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| This compound | ~15.5 | [M+H]+ or [M+Na]+ | Specific fragment ions | ~0.5 | ~1.5 |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for this compound analysis.

Conceptual Signaling Pathway Diagram:

Caption: Potential mechanism of this compound.

References

- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]

- 2. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural identification of novel glucoside and glucuronide metabolites of (−)-epigallocatechin-3-gallate in mouse urine using liquid chromatography/electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Norpterosin B Glucoside in Plant Extracts using HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Norpterosin B glucoside is a naturally occurring sesquiterpene glycoside first isolated from the fern Pteris seminnata[1]. As a glycosylated derivative of Norpterosin B, this compound is of significant interest to researchers in drug discovery and natural product chemistry due to its potential therapeutic properties, particularly in modulating biochemical pathways associated with inflammation and oxidative stress[2]. Accurate quantification of this compound in plant extracts is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from plant material using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Principle

This method outlines the solid-liquid extraction of this compound from dried plant tissue, followed by quantitative analysis using reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C18 column with a gradient elution of water and acetonitrile. Quantification is based on an external standard calibration curve generated from a purified this compound reference standard.

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol is based on general methods for the extraction of glycosides from plant materials[2][3][4].

Materials and Reagents:

-

Dried and powdered plant material (e.g., Pteris semipinnata)

-

80% Methanol (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) C18 cartridges

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-5) on the plant residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Reconstitute the dried extract in 5 mL of deionized water.

-

For sample clean-up, pass the reconstituted extract through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

-

Elute the this compound with 10 mL of 50% methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Standard Preparation

Materials and Reagents:

-

This compound reference standard (purity ≥95%)

-

Methanol (HPLC grade)

-

Deionized water

-

Acetonitrile (HPLC grade)

Procedure:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a series of working standards by serial dilution with the mobile phase starting condition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Transfer the standard solutions to HPLC vials for analysis.

HPLC-UV Quantification Method

The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrumentation and column used. The UV detection wavelength is based on methods for the related compound, ptaquiloside, a norsesquiterpene glycoside[5].

Instrumentation and Conditions:

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% to 95% B

-

30-35 min: Hold at 95% B

-

35-36 min: 95% to 5% B

-

36-40 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 220 nm.

Analysis:

-

Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the prepared plant extract samples.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

-